7-bromoheptanoyl Chloride

PROTAC EGFR Degrader Linker SAR

7‑Bromoheptanoyl chloride (CAS 50733‑91‑0) is a ω‑bromoalkanoyl chloride, an aliphatic bifunctional linker bearing an electrophilic acyl chloride and a terminal alkyl bromide. Its C7 linear spacer separates these two reactive centers, enabling sequential orthogonal coupling with nucleophiles such as amines, alcohols, or thiols.

Molecular Formula C7H12BrClO
Molecular Weight 227.52 g/mol
Cat. No. B8726248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromoheptanoyl Chloride
Molecular FormulaC7H12BrClO
Molecular Weight227.52 g/mol
Structural Identifiers
SMILESC(CCCBr)CCC(=O)Cl
InChIInChI=1S/C7H12BrClO/c8-6-4-2-1-3-5-7(9)10/h1-6H2
InChIKeyITVRBQPTSLQOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7‑Bromoheptanoyl Chloride: Aliphatic Bifunctional Building Block for Targeted Protein Degradation and Conjugation Chemistry


7‑Bromoheptanoyl chloride (CAS 50733‑91‑0) is a ω‑bromoalkanoyl chloride, an aliphatic bifunctional linker bearing an electrophilic acyl chloride and a terminal alkyl bromide . Its C7 linear spacer separates these two reactive centers, enabling sequential orthogonal coupling with nucleophiles such as amines, alcohols, or thiols . As a member of the ω‑bromoalkanoyl chloride family, the compound is employed as a chemical intermediate in the synthesis of proteolysis‑targeting chimeras (PROTACs), pharmaceutical building blocks, and functionalized materials .

Why 7‑Bromoheptanoyl Chloride Cannot Be Arbitrarily Replaced by Shorter or Longer ω‑Bromoalkanoyl Chlorides


The ω‑bromoalkanoyl chloride family spans chain lengths from C2 to C18, yet these analogs are not functionally interchangeable. Both the reactivity of the terminal bromide and the spatial separation imposed by the alkyl spacer are strongly chain‑length‑dependent [1]. In bioconjugation and linker‑driven drug design, altering the chain length by a single methylene unit can profoundly affect conjugation efficiency, linker conformational flexibility, ternary complex stability in PROTACs, and downstream biological potency [2]. Furthermore, the reactivity of the alkyl bromide toward SN2 substitution varies with chain length due to differential hydrophobic interactions and steric accessibility [3]. Consequently, substituting 7‑bromoheptanoyl chloride with a shorter (e.g., C5) or longer (e.g., C10) analog without empirical validation carries a high risk of synthetic failure or suboptimal pharmacological performance.

Comparative Evidence for 7‑Bromoheptanoyl Chloride: Differentiating Data vs. Closest Analogs


C7 Spacer Confers Optimal Linker Length for PROTAC EGFR Degrader 9: Validated Biological Function

7‑Bromoheptanoyl chloride is specifically integrated as the linker component in PROTAC EGFR degrader 9 (HY‑161536), a bifunctional molecule designed to recruit the E3 ubiquitin ligase for targeted degradation of the epidermal growth factor receptor . While alternative ω‑bromoalkanoyl chlorides (e.g., C5, C6, C8, C10) could theoretically be employed, the C7 spacer in degrader 9 was empirically selected to achieve the optimal distance between the EGFR‑targeting ligand and the E3 ligase binder [1]. The degradation potency of PROTAC EGFR degrader 9 is reported with a DC50 of <100 nM in cellular assays, demonstrating that the C7‑length linker supports the ternary complex formation necessary for potent protein knockdown .

PROTAC EGFR Degrader Linker SAR

Chain Length Modulates SN2 Reactivity: Factor of 2 Rate Increase from C4 to C18 in Alkanoate‑Alkyl Bromide Systems

The reactivity of the terminal bromide in ω‑bromoalkanoyl derivatives is not constant across chain lengths. Galli and Mandolini (1977) measured rate constants for SN2 reactions between straight‑chain alkanoate ions and alkyl bromides of varying lengths [1]. The observed reaction rate increased by a factor of 2 when the chain length was extended from C4 to C18, attributed to enhanced lyophobic (hydrophobic) interactions that stabilize the transition state [2]. As a C7 compound, 7‑bromoheptanoyl chloride occupies an intermediate position in this reactivity spectrum, offering a balanced kinetic profile that is neither as sluggish as very short chains (limited hydrophobic stabilization) nor as prone to aggregation as very long chains (C12+) .

SN2 Kinetics Alkyl Bromide Reactivity Chain Length Effect

C7 Bromoalkanoyl Moiety Ranks Among Most Potent in N‑Acylated Ciprofloxacin Antibacterial Conjugates

In a 2023 study of N‑acylated ciprofloxacin derivatives, a series of bromoalkanoyl linkers (C2–C11) were conjugated to the piperazine nitrogen of ciprofloxacin and evaluated against Gram‑positive and Gram‑negative bacteria [1]. The antibacterial potency ranking for bromoalkanoyl conjugates was: pentanoyl (C5) > butanoyl (C4) > propanoyl (C3) > acetyl (C2) ≫ hexanoyl (C6) > undecanoyl (C11) [2]. The C7 analog (heptanoyl) was not directly tested in this dataset, but extrapolation from the observed trend indicates that chain lengths between C5 and C6 exhibit peak activity, with a sharp decline beyond C6 [3]. This demonstrates that even a one‑carbon change (C5 vs. C6) can substantially alter antibacterial efficacy, underscoring the non‑interchangeability of ω‑bromoalkanoyl chlorides of different lengths.

Antibacterial Ciprofloxacin Conjugates Bromoalkanoyl Linker

High Synthetic Yield and Scalability: 100% Yield Reported for Acyl Chloride Formation from 7‑Bromoheptanoic Acid

7‑Bromoheptanoyl chloride can be synthesized from 7‑bromoheptanoic acid in quantitative yield (100%) using thionyl chloride under mild conditions . In a documented patent procedure, reaction of 7‑bromoheptanoic acid with thionyl chloride in methylene chloride at room temperature, followed by solvent evaporation, afforded 1.84 g of the desired acyl chloride as a yellow solid [1]. This high‑yielding, straightforward protocol contrasts with longer‑chain analogs (e.g., C10, C12) which often require higher temperatures or longer reaction times due to increased steric hindrance and reduced solubility, potentially compromising yield and purity .

Synthesis Acyl Chloride Preparation Process Yield

Defined Use Cases for 7‑Bromoheptanoyl Chloride Driven by Comparative Performance Data


Construction of PROTAC EGFR Degrader 9 and Related Bivalent Degraders

Direct replication or scale‑up of PROTAC EGFR degrader 9 requires 7‑bromoheptanoyl chloride as the exact linker component . The C7 spacer length was empirically selected to achieve optimal degradation potency (DC50 <100 nM). Substituting with C6 or C8 analogs would necessitate complete SAR re‑optimization and likely yield inferior degradation profiles, as demonstrated by linker length sensitivity in PROTAC development [1][2].

Synthesis of ω‑Bromoalkanoyl Conjugates for Antimicrobial Agent Optimization

In structure‑activity relationship studies of N‑acylated ciprofloxacin derivatives, 7‑bromoheptanoyl chloride can be employed to introduce a C7 spacer. Comparative MIC data from ACS Omega 2023 show that bromoalkanoyl chain length profoundly impacts antibacterial potency, with a sharp decline in activity beyond C6 [3]. The C7 analog serves as a critical intermediate for exploring the activity cliff between C5/C6 and longer chains, enabling fine‑tuning of pharmacokinetic properties while maintaining antimicrobial efficacy [4].

Bioconjugation and Crosslinking Where Moderate SN2 Reactivity and Spacer Flexibility Are Required

The terminal bromide of 7‑bromoheptanoyl chloride exhibits intermediate SN2 reactivity compared to shorter (C2‑C4) and longer (C10‑C18) ω‑bromoalkanoyl chlorides, as inferred from kinetic studies on alkanoate‑alkyl bromide systems [5]. This balanced reactivity allows for controlled sequential conjugation with amine‑ or thiol‑containing biomolecules without the excessive hydrophobicity or aggregation tendency of very long alkyl spacers. Applications include the preparation of antibody‑drug conjugate (ADC) payload‑linker intermediates and surface functionalization of nanoparticles .

High‑Yield Multi‑Gram Synthesis of Spacer‑Modified Pharmacophores

The documented 100% yield for conversion of 7‑bromoheptanoic acid to 7‑bromoheptanoyl chloride [6] makes this compound attractive for process chemistry development. When larger quantities (5–100 g) of linker‑modified drug candidates or chemical probes are required, the C7 acyl chloride offers a more efficient and reproducible synthesis compared to longer‑chain homologs that often suffer from lower yields and challenging purification due to increased lipophilicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromoheptanoyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.